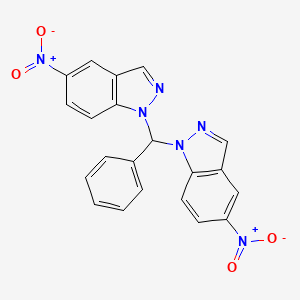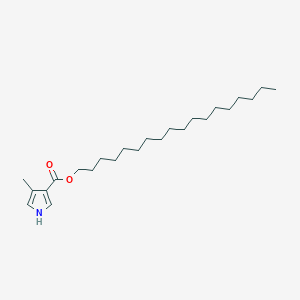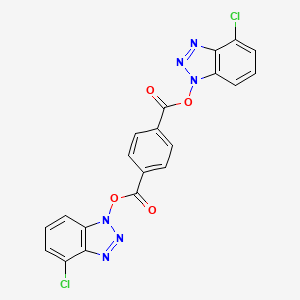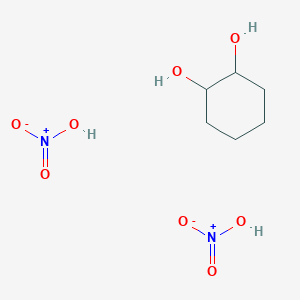![molecular formula C15H11N3O4S B14323580 4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid CAS No. 111962-94-8](/img/structure/B14323580.png)
4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid is a complex organic compound that features a benzothiazole ring substituted with a nitro group and an aminomethylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the condensation of 2-aminothiophenol with an aldehyde . The nitro group is introduced via nitration reactions, often using nitric acid in the presence of sulfuric acid . The final step involves the coupling of the nitrobenzothiazole intermediate with aminomethylbenzoic acid under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles (e.g., using water as a solvent) are employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids as catalysts.
Condensation: Aldehydes or ketones, acid catalysts (e.g., hydrochloric acid).
Major Products
Reduction: 4-{[(6-Amino-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid.
Substitution: Halogenated derivatives of the original compound.
Condensation: Schiff bases and other condensation products.
Scientific Research Applications
4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The benzothiazole ring can bind to enzyme active sites, inhibiting their activity and thus exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-nitrobenzothiazole: Similar structure but lacks the aminomethylbenzoic acid moiety.
4-Nitrobenzoic acid: Contains the nitrobenzoic acid structure but lacks the benzothiazole ring.
Benzothiazole: The parent compound without any substituents.
Uniqueness
4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid is unique due to the combination of the benzothiazole ring and the aminomethylbenzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
111962-94-8 |
|---|---|
Molecular Formula |
C15H11N3O4S |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
4-[[(6-nitro-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C15H11N3O4S/c19-14(20)10-3-1-9(2-4-10)8-16-15-17-12-6-5-11(18(21)22)7-13(12)23-15/h1-7H,8H2,(H,16,17)(H,19,20) |
InChI Key |
WOKBCAKPQUFUMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)

![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)






![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)



